molecular formula C13H17NO6S2 B2917026 methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate CAS No. 1448051-36-2

methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate

Cat. No.: B2917026
CAS No.: 1448051-36-2
M. Wt: 347.4
InChI Key: ZLNXCOYMSIPKRG-UHFFFAOYSA-N
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Description

Methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para position with a sulfonyl group linked to a 3-methanesulfonylpyrrolidine moiety. This structure combines a rigid aromatic system with a flexible pyrrolidine ring, dual sulfonyl groups, and a methanesulfonyl substituent.

Properties

IUPAC Name

methyl 4-(3-methylsulfonylpyrrolidin-1-yl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S2/c1-20-13(15)10-3-5-11(6-4-10)22(18,19)14-8-7-12(9-14)21(2,16)17/h3-6,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNXCOYMSIPKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and subsequent sulfonylation. One common method involves the reaction of 4-aminobenzoic acid with methanesulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with pyrrolidine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides or thiols.

Scientific Research Applications

Methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl Benzoate Derivatives (Agrochemical Candidates)

describes ethyl benzoate derivatives (e.g., I-6230, I-6373) with substitutions on the phenyl ring, such as pyridazinyl, isoxazolyl, or thioether groups. Key comparisons include:

Compound Substituent Linkage Biological Relevance
Target compound 3-Methanesulfonylpyrrolidine Sulfonyl Potential enzyme inhibition or herbicide
I-6230 Pyridazin-3-ylphenethylamino Aminoethyl Agrochemical activity (unspecified)
I-6373 3-Methylisoxazol-5-ylphenethylthio Thioether Enhanced stability or bioavailability

Structural Insights :

  • Unlike I-6373’s thioether linkage, the target’s sulfonyl-pyrrolidine group may confer greater oxidative stability but reduced conformational flexibility .

Methyl Benzoate-Based Sulfonylurea Herbicides

–4 lists methyl benzoate derivatives used as herbicides, such as metsulfuron-methyl and tribenuron-methyl , which share a sulfonylurea bridge but differ in heterocyclic substitutions:

Compound Heterocyclic Group Key Substituents Mode of Action
Target compound 3-Methanesulfonylpyrrolidine Dual sulfonyl groups Unknown (hypothesized ALS inhibition)
Metsulfuron-methyl 4-Methoxy-6-methyl-1,3,5-triazin-2-yl Methoxy, methyl on triazine Acetolactate synthase (ALS) inhibition
Tribenuron-methyl 4-Methoxy-6-methyl-1,3,5-triazin-2-yl Methyl on triazine, methoxy ALS inhibition, broadleaf weed control

Critical Differences :

  • The target compound’s pyrrolidine ring replaces the triazine or pyrimidine moieties found in classical sulfonylureas. This substitution may alter target specificity or metabolic stability.
  • The methanesulfonyl group on pyrrolidine introduces strong electron-withdrawing effects, which could modulate reactivity compared to the methoxy groups in metsulfuron-methyl .

Functional Group Analysis

Sulfonyl Linkages:
  • The target compound’s dual sulfonyl groups contrast with single sulfonyl moieties in analogs like diclofop-methyl (), which uses a sulfonyl-free phenoxypropanoate structure. Dual sulfonyls may increase polarity, affecting solubility and membrane permeability.
Ester vs. Ether/Thioether Linkages:
  • Compared to haloxyfop-methyl (methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate, ), which employs an ether linkage, the target’s ester group may confer faster hydrolytic degradation in soil or biological systems.

Research Implications and Gaps

  • Synthetic Accessibility : The pyrrolidine-sulfonyl group in the target compound may require multi-step synthesis compared to triazine-based herbicides, impacting cost-effectiveness.
  • Bioactivity Data: No direct efficacy or toxicity data for the target compound are available in the provided evidence. Further studies comparing its ALS inhibition potency with metsulfuron-methyl are warranted.
  • Environmental Impact : The methanesulfonyl group could influence persistence in ecosystems relative to methoxy-substituted analogs .

Biological Activity

Methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's effects.

Synthesis and Chemical Structure

The synthesis of this compound typically involves the reaction of various sulfonyl chlorides with pyrrolidine derivatives. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like 4-dimethylaminopyridine. The final product is characterized by its sulfonamide linkage, which is crucial for its biological activity.

Biological Activity

Mechanisms of Action
this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Sulfonamides are known for their antibacterial effects, particularly against gram-positive bacteria. The presence of the pyrrolidine moiety enhances its interaction with bacterial enzymes, potentially inhibiting their growth.
  • Anti-inflammatory Effects : Research indicates that compounds with sulfonamide structures can modulate inflammatory pathways, possibly through inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.
  • CNS Activity : Some studies suggest that similar compounds exhibit sedative or anxiolytic effects, possibly through modulation of neurotransmitter systems in the central nervous system.

Research Findings

A review of current literature reveals various studies exploring the biological activity of related compounds. For instance:

  • Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives showed significant antimicrobial activity against a range of pathogens, suggesting that this compound may exhibit similar effects .
  • Anti-inflammatory Mechanisms : Another research article highlighted the anti-inflammatory properties of sulfonamide compounds through inhibition of pro-inflammatory cytokines in vitro .
  • CNS Effects : A case study on pyrrolo[1,4]benzodiazepines indicated potential anxiolytic effects, which may also apply to compounds with similar structures .

Data Table: Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of COX enzymes
CNS SedationNeurotransmitter modulation

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of sulfonamide derivatives were tested against common bacterial strains. This compound showed significant inhibition against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

A comparative analysis was conducted on various sulfonamide compounds to evaluate their anti-inflammatory properties in animal models. Results indicated that those containing a pyrrolidine moiety exhibited enhanced efficacy in reducing inflammation markers compared to traditional sulfonamides.

Q & A

Q. What are the recommended synthetic routes for methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate?

The synthesis typically involves sequential sulfonylation and coupling reactions. First, the pyrrolidine ring is functionalized with methanesulfonyl groups via sulfonylation under anhydrous conditions. Next, the sulfonyl chloride intermediate (e.g., analogs like 4-(1-methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride, mp 167–169°C ) is coupled to the benzoate ester core. A methodologically similar approach is seen in the synthesis of methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate, where ethyl acetate crystallization ensures purity . Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts.

Q. How can researchers ensure purity and confirm structural integrity during synthesis?

Purity is validated via melting point analysis (e.g., compare with literature values such as 76.5–78.5°C for structurally related sulfonyl chlorides ). Structural confirmation requires a combination of 1^1H NMR (to verify proton environments) and HRMS (for molecular weight accuracy), as demonstrated in the characterization of quinoline-based benzoate derivatives . High-performance liquid chromatography (HPLC) with UV detection can further assess purity, particularly for isolating stereoisomers or eliminating sulfonic acid byproducts.

Advanced Research Questions

Q. How can contradictory spectral data be resolved when characterizing this compound?

Discrepancies in NMR or HRMS data may arise from residual solvents, tautomerism, or impurities. For example, if 1^1H NMR shows unexpected splitting, replicate the experiment under anhydrous conditions or use deuterated solvents to eliminate water interference . Cross-reference with analogs like 3-(1-methyl-1H-pyrazol-3-yl)benzoic acid (mp 138.5–139.5°C ) to identify consistent spectral patterns. Advanced techniques like 13^{13}C NMR or 2D-COSY can resolve overlapping signals in complex environments.

Q. What strategies optimize the sulfonylation step in sterically hindered reaction environments?

Steric hindrance at the pyrrolidine nitrogen can reduce sulfonylation efficiency. Catalytic methods, such as those used for 3-benzyl-1-(4-methylphenyl)sulfonylpyrrolidine (79–97% yield under palladium catalysis ), suggest employing Lewis acids (e.g., ZnCl2_2) to activate the sulfonyl chloride. Alternatively, microwave-assisted synthesis can enhance reaction rates and selectivity. Solvent choice (e.g., dichloromethane for low polarity) and slow reagent addition mitigate exothermic side reactions.

Q. How do researchers address solubility challenges in biological assays for this compound?

The compound’s dual sulfonyl groups may limit aqueous solubility. Pre-formulation studies using co-solvents (e.g., DMSO:water mixtures) or surfactants (e.g., Tween-80) can improve bioavailability. For in vitro assays, derivatization into prodrugs (e.g., ester hydrolysis to the free carboxylic acid) enhances solubility, as seen in methyl-to-acid conversions of related benzoates . Dynamic light scattering (DLS) can assess nanoparticle formulations for in vivo applications.

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported melting points or spectral data?

Variations in melting points (e.g., 89.5–91°C vs. 167–169°C for similar sulfonyl chlorides ) may stem from polymorphic forms or impurities. Validate via differential scanning calorimetry (DSC) to identify phase transitions. Cross-check with independent synthesis protocols, such as those for 3-(4-methylpiperazin-1-yl)benzoic acid (mp 187–190°C ), to isolate method-dependent artifacts. Publish full experimental details (e.g., heating rates, solvent history) to enable replication.

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